molecular formula C12H9BrN2O4 B5845650 5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide

5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide

Cat. No. B5845650
M. Wt: 325.11 g/mol
InChI Key: HVTZSEWHWAYAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide is a chemical compound used in scientific research. It is also known as Furamidine and DB75. This compound has been studied for its potential applications in treating various diseases, including malaria, leishmaniasis, and cancer.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by inhibiting the activity of DNA topoisomerases, which are enzymes essential for DNA replication and repair. This leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of parasites. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide in lab experiments is its potent antiparasitic and antitumor activity. This makes it a useful tool for studying these diseases and developing new treatments. However, one limitation is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in vivo.

Future Directions

There are several future directions for research on 5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide. One area of interest is in developing new derivatives of this compound that have improved efficacy and reduced toxicity. Another area of research is in understanding the mechanism of action in more detail, which could lead to the development of new treatments for diseases such as cancer and parasitic infections. Finally, there is interest in using this compound as a diagnostic tool for detecting cancer cells and parasites.

Synthesis Methods

The synthesis of 5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 2-methyl-5-nitroaniline in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain the final compound. This method has been optimized for high yield and purity.

Scientific Research Applications

5-bromo-N-(2-methyl-5-nitrophenyl)-2-furamide has been extensively studied for its potential applications in treating diseases such as malaria, leishmaniasis, and cancer. It has been shown to have potent antiparasitic and antitumor activity in vitro and in vivo. In addition, it has been investigated for its potential use as a diagnostic tool for detecting parasites and cancer cells.

properties

IUPAC Name

5-bromo-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4/c1-7-2-3-8(15(17)18)6-9(7)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTZSEWHWAYAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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